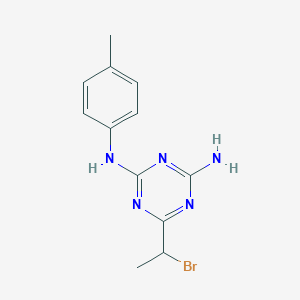
6-(1-bromoethyl)-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be based on the triazine ring, with the bromoethyl and 4-methylphenyl groups attached at the appropriate positions. The presence of these groups would influence the physical and chemical properties of the compound .Chemical Reactions Analysis
Triazine derivatives are known to undergo a variety of chemical reactions, including substitutions and additions. The bromoethyl and 4-methylphenyl groups could also participate in reactions, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the bromoethyl and 4-methylphenyl groups. For example, the bromine atom in the bromoethyl group is quite electronegative, which could influence the compound’s reactivity .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of 6-(1-bromoethyl)-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine, also known as 6-(1-Bromoethyl)-N2-(p-tolyl)-1,3,5-triazine-2,4-diamine:
Pharmaceutical Development
This compound is often explored in the development of new pharmaceuticals due to its potential biological activities. Researchers investigate its efficacy as a therapeutic agent, particularly in targeting specific diseases or conditions. Its unique structure allows for modifications that can enhance its pharmacological properties, making it a candidate for drug discovery and development .
Agricultural Chemistry
In agricultural chemistry, this compound is studied for its potential use as a pesticide or herbicide. Its ability to interfere with specific biological pathways in pests or weeds makes it a valuable candidate for developing new agrochemicals. Researchers focus on its effectiveness, environmental impact, and safety for non-target organisms .
Material Science
Material scientists explore this compound for its potential applications in creating new materials with desirable properties. Its incorporation into polymers or other materials can enhance characteristics such as durability, resistance to degradation, or specific mechanical properties. This makes it useful in developing advanced materials for various industrial applications .
Catalysis
This compound is also investigated for its role as a catalyst in chemical reactions. Its unique structure can facilitate specific reactions, making it valuable in synthetic chemistry. Researchers study its efficiency, selectivity, and stability as a catalyst, aiming to improve reaction processes and develop new synthetic methodologies .
Environmental Science
In environmental science, this compound is examined for its potential to degrade pollutants or act as a sensor for detecting environmental contaminants. Its chemical properties allow it to interact with various pollutants, making it useful in environmental remediation efforts. Researchers focus on its effectiveness, environmental impact, and potential applications in monitoring and cleaning up polluted environments .
Biochemical Research
Biochemists study this compound to understand its interactions with biological molecules and pathways. Its ability to bind to specific proteins or nucleic acids makes it a valuable tool in biochemical research. Researchers use it to probe biological systems, study enzyme mechanisms, or develop new biochemical assays .
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential to act as a lead compound in drug design. Its structure can be modified to enhance its biological activity, selectivity, and pharmacokinetic properties. Researchers focus on optimizing its structure to develop new therapeutic agents with improved efficacy and safety profiles .
Synthetic Organic Chemistry
Synthetic organic chemists investigate this compound for its utility in creating complex organic molecules. Its reactivity and functional groups make it a versatile building block in organic synthesis. Researchers use it to develop new synthetic routes, create novel compounds, and explore its potential in various chemical transformations .
作用機序
将来の方向性
特性
IUPAC Name |
6-(1-bromoethyl)-2-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN5/c1-7-3-5-9(6-4-7)15-12-17-10(8(2)13)16-11(14)18-12/h3-6,8H,1-2H3,(H3,14,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMEMJECVQLEGJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)C(C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

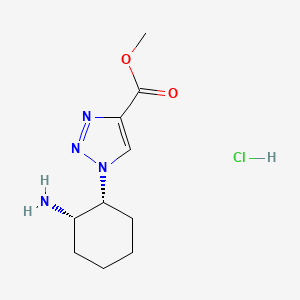
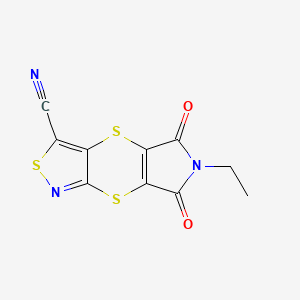
![N-{2-[4-(2-Methoxy-phenyl)-piperazin-1-yl]-ethyl}-4-methyl-benzenesulfonamide](/img/structure/B2613067.png)
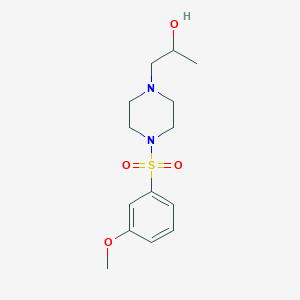
![5-[(4,4-Difluoropiperidin-1-yl)methyl]-2,4-dimethyl-1,3-thiazole](/img/structure/B2613071.png)

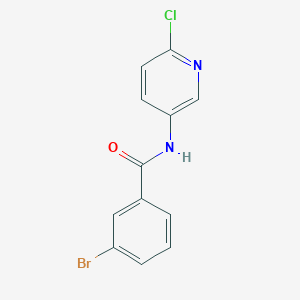

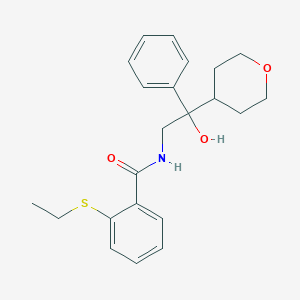
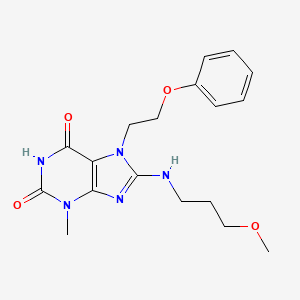

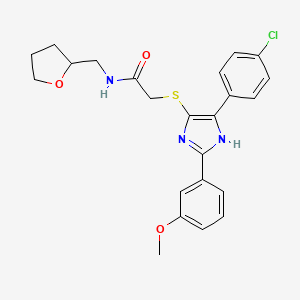

![1-(4-bromophenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2613084.png)